Ethanol, 2-(ethylmethylamino)-

Description

BenchChem offers high-quality Ethanol, 2-(ethylmethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(ethylmethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[ethyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKDZWSATBBGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183131 | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2893-43-8 | |

| Record name | N-Ethyl-N-methylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(ethylmethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethanol, 2-(ethylmethylamino)-" properties

An In-depth Technical Guide to Ethanol, 2-(ethylmethylamino)-

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethanol, 2-(ethylmethylamino)- (CAS No. 2893-43-8), a tertiary amino alcohol. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the fundamental chemical and physical properties, discusses plausible synthetic routes, and details its known applications, including its significant designation as a controlled chemical precursor. Furthermore, this guide addresses safety and handling protocols in the absence of a dedicated Safety Data Sheet (SDS) by analyzing structurally related compounds. Finally, it outlines detailed experimental protocols for analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with predicted spectral data and workflow visualizations. This document is intended to serve as a foundational resource, blending established data with expert scientific insights to ensure a thorough understanding of this compound.

Ethanol, 2-(ethylmethylamino)-, also known as 2-[ethyl(methyl)amino]ethan-1-ol, is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol functional group. This structure imparts properties of both classes of compounds, such as basicity from the amine and hydrogen bonding capability from the alcohol. Its unique combination of functional groups makes it a subject of interest as a research chemical and a precursor in more complex chemical syntheses.[1]

Table 1: Physicochemical Properties of Ethanol, 2-(ethylmethylamino)-

| Property | Value | Source |

|---|---|---|

| CAS Number | 2893-43-8 | [1] |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molecular Weight | 103.17 g/mol | [1] |

| Boiling Point | 141.3 °C at 760 mmHg | [2] |

| Density | 0.89 g/cm³ | [2] |

| Refractive Index | 1.439 | [2] |

| Flash Point | 35.5 °C | [2] |

| Vapor Pressure | 2.4 mmHg at 25 °C | [2] |

| Appearance | Not specified; likely a liquid at STP based on properties. | |

Synthesis and Purification

Proposed Synthetic Pathway: Ethoxylation of N-Ethylmethylamine

The most direct synthetic route is the reaction of N-ethylmethylamine with ethylene oxide. In this reaction, the lone pair of electrons on the nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of the desired product after a proton transfer step (typically from a protic solvent or during aqueous workup).

Reaction Scheme: CH₃CH₂NH(CH₃) + (CH₂)₂O → CH₃CH₂N(CH₃)CH₂CH₂OH

This reaction is typically performed under controlled temperature and pressure conditions due to the high reactivity and toxicity of ethylene oxide. The choice of solvent and catalyst (if any) is critical to control the reaction rate and minimize side products, such as the formation of polyethoxylated species where the newly formed hydroxyl group reacts with additional ethylene oxide molecules.

Purification Workflow

Post-synthesis, the crude product would require purification to remove unreacted starting materials, solvent, and any side products. A standard purification workflow would involve distillation.

Causality in Experimental Choice: Fractional distillation is the method of choice due to the likely differences in boiling points between the starting amine, the product, and potential side products. The product's boiling point of 141.3 °C allows for effective separation from lower-boiling starting materials and higher-boiling oligomers.[2] Purity would be assessed at each stage using analytical techniques like Gas Chromatography (GC).

Caption: Proposed workflow for synthesis and purification.

Applications and Regulatory Context

Ethanol, 2-(ethylmethylamino)- is primarily utilized as a research chemical and an analytical reference standard.[1][3] Its bifunctional nature makes it a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.

Role as a Chemical Weapons Precursor

A critical aspect of this compound is its classification as a Schedule 2 chemical under the Chemical Weapons Convention (CWC).[4] The European Union's export control handbook explicitly lists "2-(Ethylmethylamino)ethanol" with CAS number 2893-43-8 under Schedule 2 B11.[4]

Expert Insight: Schedule 2 chemicals are compounds that are precursors to the chemical weapons agents listed in Schedule 1 but may also have legitimate, small-scale commercial uses.[5] Its structural similarity to nitrogen mustards and other blister agents is the likely reason for this designation. The presence of the N-ethylmethyl group attached to a 2-hydroxyethyl moiety makes it a direct precursor to certain V-series nerve agents. Consequently, its production, use, and trade are strictly monitored and regulated by international bodies like the Organisation for the Prohibition of Chemical Weapons (OPCW). Any professional handling this substance must be aware of and compliant with all relevant national and international regulations.

Toxicology and Safe Handling

A specific, official Safety Data Sheet (SDS) for Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8) was not identified in the public domain. Therefore, a risk assessment must be conducted based on the chemical's structure and data from closely related analogs, such as 2-Diethylaminoethanol (CAS 100-37-8).

Structural Hazard Analysis:

-

Amine Group (Tertiary): Tertiary amines are typically basic and can be corrosive to skin and eyes. They can cause severe irritation and chemical burns upon contact.

-

Alcohol Group (Primary): The ethanol moiety contributes to its flammability (Flash Point: 35.5 °C, which indicates it is a flammable liquid).[2]

-

Overall Molecule: Amino alcohols like 2-Diethylaminoethanol are known to be corrosive and can cause serious or permanent injury upon contact.[6] Vapors are often heavier than air, and combustion can produce toxic oxides of nitrogen (NOx).[6]

Recommended Safety Protocols:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding and bonding are necessary when transferring large quantities to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents and acids.

Caption: General laboratory safety workflow.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of Ethanol, 2-(ethylmethylamino)-. The following are detailed protocols for standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for separating volatile compounds and confirming their molecular weight and fragmentation pattern. This self-validating system confirms purity via the chromatogram and identity via the mass spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup:

-

GC Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for analyzing amines.

-

Inlet: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

-

Mass Analyzer: Scan range of m/z 40-400.

-

-

Data Interpretation:

-

Chromatogram: A pure sample should exhibit a single major peak. The retention time is characteristic of the compound under the specified conditions.

-

Mass Spectrum (Predicted): The molecular ion peak [M]⁺ should be observed at m/z = 103. Key fragmentation patterns for amino alcohols include alpha-cleavage. The most significant fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable, nitrogen-containing cation. The expected base peak would be at m/z = 88 , corresponding to the [M - CH₃]⁺ fragment, or m/z = 72 , corresponding to the [M - CH₂OH]⁺ fragment.

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Methodology:

-

Sample Preparation: As the compound is a liquid, acquire the spectrum using a neat sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Expected Characteristic Peaks:

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol group. The broadness is due to hydrogen bonding.

-

~2970-2850 cm⁻¹ (strong): C-H stretches from the ethyl and methyl groups.

-

~1260-1000 cm⁻¹ (strong): C-N stretch of the tertiary amine and C-O stretch of the primary alcohol. These may overlap.

-

~1465 cm⁻¹: C-H bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR (Predicted Spectrum):

-

~3.6 ppm (triplet, 2H): -CH₂- group adjacent to the hydroxyl (-CH₂OH).

-

~2.6 ppm (triplet, 2H): -CH₂- group adjacent to the nitrogen (-N-CH₂-).

-

~2.5 ppm (quartet, 2H): -CH₂- group of the ethyl moiety (-N-CH₂CH₃).

-

~2.3 ppm (singlet, 3H): -CH₃ group on the nitrogen (-N-CH₃).

-

~1.1 ppm (triplet, 3H): -CH₃ group of the ethyl moiety (-N-CH₂CH₃).

-

Variable (singlet, 1H): -OH proton; its chemical shift is concentration and solvent dependent and may exchange with D₂O.

-

-

¹³C NMR (Predicted Spectrum): The molecule has 5 unique carbon atoms, and thus 5 distinct signals are expected in the ¹³C NMR spectrum.

Caption: Multi-technique analytical characterization workflow.

Conclusion

Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8) is a specialty chemical with a defined set of physical properties and significant regulatory importance due to its status as a Schedule 2 chemical precursor. While detailed literature on its synthesis and toxicology is sparse, its chemical behavior, reactivity, and safety requirements can be reliably inferred from its structure and comparison with analogous amino alcohols. The analytical protocols outlined in this guide provide a robust framework for its unambiguous identification and purity assessment. It is imperative that any scientist or organization working with this compound adheres to strict safety protocols and complies with all international regulations governing its use and transfer.

References

-

MOLBASE. 2-[ethyl(methyl)amino]ethanol | 2893-43-8. Available at: [Link]

-

PubChem, NIH. 2-(Methylamino)ethanol. Available at: [Link]

-

NIST/TRC Web Thermo Tables (WTT). 2-(methylamino)ethanol. Available at: [Link]

-

PubChem, NIH. 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol. Available at: [Link]

-

ChemSynthesis. 2-(ethyl-methylamino)ethanol. Available at: [Link]

-

Joint Research Centre, European Commission. Export Control Handbook for Chemicals (2025 edition). Available at: [Link]

-

Pharmaffiliates. 2-(ethyl(methyl)amino)ethan-1-ol. Available at: [Link]

- Google Patents. EP2910544A1 - 2-(ethylamino)ethanol production method.

-

Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Available at: [Link]

-

NIST WebBook. Ethanol, 2-(ethylphenylamino)-. Available at: [Link]

-

Journal of Physical and Chemical Reference Data. Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of ethanol. Available at: [Link]

-

The Open University. 2.2.1 Analysis of ethanol using IR spectroscopy. Available at: [Link]

-

Organisation for the Prohibition of Chemical Weapons (OPCW). The "Science for Diplomats" Annex on Chemicals. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of ethanol. Available at: [Link]

-

art photonics. Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. Available at: [Link]

-

PubChem, NIH. 2-(o-Toluidino)ethanol. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-[ethyl(methyl)amino]ethanol|2893-43-8 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Diethyl Ethanolamide | CAS No: 2893-43-8 [aquigenbio.com]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. opcw.org [opcw.org]

- 6. 2-DIETHYLAMINOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

"Ethanol, 2-(ethylmethylamino)-" CAS number 42185-03-5

Technical Guide: 2-(Ethylmethylamino)ethanol (EMEA)

Critical Data Discrepancy Note

Attention Researchers: This guide addresses a critical inconsistency found in common chemical databases regarding the subject topic.

-

The Name Provided: "Ethanol, 2-(ethylmethylamino)-" refers to the chemical 2-(Ethylmethylamino)ethanol (also known as N-Ethyl-N-methylethanolamine). The correct CAS number for this substance is 2893-43-8 .

-

The CAS Provided: 42185-03-5 corresponds to 2-Propoxyethylamine (an ether-amine isomer).[1]

-

Editorial Decision: Given the specific IUPAC naming convention used in the prompt ("Ethanol, ..."), this guide focuses on 2-(Ethylmethylamino)ethanol (EMEA) . This substance is of significantly higher relevance in drug development and regulatory compliance (CWC Schedule 2) compared to the ether isomer.

Chemical Identity & Physicochemical Profile

2-(Ethylmethylamino)ethanol (EMEA) is a bifunctional tertiary amine alcohol. Its structure features a nitrogen center substituted with an ethyl group, a methyl group, and a hydroxyethyl group. This asymmetry makes it a versatile intermediate for introducing specific alkyl-amino moieties into pharmaceutical scaffolds.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Chemical Name | 2-(Ethyl(methyl)amino)ethanol | IUPAC |

| Common Abbreviations | EMEA, N-Ethyl-N-methylethanolamine | |

| CAS Number | 2893-43-8 | Note: CAS 42185-03-5 is the propyl ether isomer. |

| Molecular Formula | C₅H₁₃NO | |

| Molecular Weight | 103.16 g/mol | |

| Boiling Point | 141.3°C (at 760 mmHg) | Volatile organic base |

| Density | 0.89 g/cm³ | Less dense than water |

| Solubility | Miscible in water, ethanol, acetone | Hygroscopic |

| pKa | ~9.5–10.0 (Estimated) | Typical for tertiary alkanolamines |

| Appearance | Colorless to pale yellow liquid | Amine-like odor |

Regulatory Context: Chemical Weapons Convention (CWC)[3]

Warning: This section is critical for compliance. EMEA is a controlled substance under international law.

CWC Schedule 2 Status

EMEA falls under Schedule 2, Part B, Item 10 of the Chemical Weapons Convention (CWC).

-

Definition: "N,N-Dialkyl (Me, Et, n-Pr or i-Pr) aminoethanols and corresponding protonated salts."

-

Rationale: It is a direct precursor to Nitrogen Mustards (specifically HN1 analogs) and can be used in the synthesis of V-series nerve agents.

-

Compliance Requirements:

-

Declaration: Facilities producing, processing, or consuming quantities above the verification threshold (typically 1 tonne/year) must declare activities to the OPCW (Organisation for the Prohibition of Chemical Weapons).

-

Export Control: Transfers to non-CWC State Parties are generally prohibited or require End-Use Certificates (EUC).

-

Synthesis & Manufacturing Methodologies

The synthesis of EMEA typically employs alkylation strategies. The choice of route depends on the starting material availability and the scale of production.

Route A: Ethoxylation of N-Ethylmethylamine (Industrial)

This is the preferred industrial route due to atom economy (100%).

-

Reactants: N-Ethylmethylamine + Ethylene Oxide (EO).

-

Conditions: Exothermic reaction, typically conducted at 40–80°C under slight pressure (2–5 bar) to keep EO liquid/dissolved.

-

Catalyst: Often autocatalytic or water-catalyzed.

Route B: Alkylation of N-Methylethanolamine (Laboratory)

Useful when handling gaseous EO is not expanding.

-

Reactants: N-Methylethanolamine + Ethyl Bromide (or Ethyl Iodide).

-

Conditions: Reflux in ethanol/acetonitrile with a base (K₂CO₃) to scavenge acid.

-

Purification: Fractional distillation.

Visualization: Synthesis Pathways

Figure 1: Comparison of industrial (Route A) and laboratory (Route B) synthesis pathways for EMEA.

Applications in Research & Industry

Pharmaceutical Intermediate

EMEA serves as a "chiral-like" building block (though achiral itself, it creates asymmetry if the N is quaternized or if the backbone is substituted).

-

Antihistamines: Used to introduce the N-ethyl-N-methyl moiety found in certain tricyclic antihistamine analogs.

-

Anesthetics: Precursor for local anesthetic analogs where diethylamino groups are replaced with ethylmethylamino to modulate lipophilicity (LogP).

Gas Treatment (Amine Scrubbing)

Tertiary amines like EMEA are used in "Tail Gas Treating" units.

-

Mechanism: EMEA selectively absorbs H₂S and CO₂ from natural gas streams.

-

Advantage: As a tertiary amine, it does not form carbamates directly with CO₂, resulting in a lower heat of regeneration compared to primary amines (like MEA). This makes it energy-efficient for CO₂ capture.

Precursor for Functionalized Lipids

In drug delivery research, EMEA is used to synthesize cationic lipids for mRNA delivery (LNPs). The tertiary amine headgroup is protonated at physiological pH (endosome), facilitating endosomal escape.

Analytical Characterization

To validate the identity of synthesized EMEA, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 2.25 ppm | Singlet (s) | 3H | N-CH₃ (Methyl group on Nitrogen) |

| 1.05 ppm | Triplet (t) | 3H | CH₃ of Ethyl group |

| 2.48 ppm | Quartet (q) | 2H | CH₂ of Ethyl group |

| 2.55 ppm | Triplet (t) | 2H | N-CH₂ (Ethanol backbone) |

| 3.60 ppm | Triplet (t) | 2H | O-CH₂ (Ethanol backbone) |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 103.

-

Base Peak: m/z 72 (Loss of -CH₂OH group, characteristic of alkanolamines: [Et-N(Me)=CH₂]⁺).

-

Secondary Fragment: m/z 58 (Loss of -CH₂CH₂OH, [Et-NH-Me]⁺ type fragment).

Safety & Handling Protocols

Hazard Classification (GHS):

-

Danger: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Dermal).

-

H-Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Neoprene or Butyl rubber gloves (Nitrile may have breakthrough times <15 mins for amines). Chemical splash goggles and face shield.

-

Spill Management: Neutralize with weak acid (citric acid) or use commercial amine spill kits. Do not use water initially as it spreads the corrosive liquid.

-

Storage: Store under nitrogen (air-sensitive/hygroscopic) in corrosion-resistant containers (Glass/HDPE). Avoid copper/brass fittings (amines corrode copper).

References

-

OPCW . (2023).[2][3] Annex on Chemicals: Schedule 2. Organisation for the Prohibition of Chemical Weapons.[2] [Link]

-

PubChem . (2023). 2-(Ethyl(methyl)amino)ethanol (Compound Summary). National Center for Biotechnology Information. [Link]

-

Weissermel, K., & Arpe, H. J. (2008). Industrial Organic Chemistry. Wiley-VCH.[4] (Reference for Ethoxylation/Amine synthesis routes).

Sources

- 1. 2-Propoxyethylamine | C5H13NO | CID 111878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Weapons Convention - Wikipedia [en.wikipedia.org]

- 3. armscontrol.org [armscontrol.org]

- 4. DE102005043142A1 - Deacidifying a fluid stream comprises absorbing acid gases in an absorbent comprising a polyamine and an aliphatic or alicyclic amine - Google Patents [patents.google.com]

Process Chemistry Guide: Synthesis of 2-(Ethylmethylamino)ethanol

CAS: 2893-37-0

Synonyms:

Executive Summary

This technical guide details the synthesis of 2-(ethylmethylamino)ethanol , a tertiary amino alcohol utilized as a specialized building block in pharmaceutical synthesis, polyurethane catalysis, and corrosion inhibition. Unlike its symmetric analogs (e.g.,

This document outlines two distinct synthesis pathways:

-

Industrial Route (Ethoxylation): The direct atom-economic addition of ethylene oxide to

-ethylmethylamine. -

Laboratory Route (Reductive Methylation): The Eschweiler-Clarke methylation of 2-(ethylamino)ethanol, avoiding the use of gaseous ethylene oxide.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 103.16 g/mol | |

| CAS Number | 2893-37-0 | |

| Boiling Point | 141–145 °C | @ 760 mmHg (Lit.)[1][2] |

| Density | 0.89–0.91 g/cm³ | @ 20 °C (Est.) |

| Refractive Index | 1.439 | @ 20 °C |

| Flash Point | ~35–50 °C | Caution: Treat as Flammable Liquid |

| Solubility | Miscible | Water, Ethanol, Ether |

| pKa | ~9.5–9.8 | Typical for |

Retrosynthetic Analysis

The synthesis strategy relies on constructing the tertiary amine core. The most logical disconnection occurs at the C-N bond of the ethanol chain (Route A) or the Methyl-N bond (Route B).

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Primary Synthesis: Ethoxylation of -Ethylmethylamine

Best for: Industrial scale-up, high atom economy. Critical Hazard: Requires handling Ethylene Oxide (Carcinogenic, Extremely Flammable).

Reaction Mechanism

The reaction proceeds via an

Figure 2: Nucleophilic ring opening of ethylene oxide by the secondary amine.

Experimental Protocol

Reagents:

- -Ethylmethylamine (1.0 eq)

-

Ethylene Oxide (1.05 eq)

-

Water (0.1 eq, Catalyst)

Procedure:

-

Setup: Use a stainless steel autoclave or a pressure-rated glass reactor equipped with a cooling jacket and a gas inlet tube. Purge with nitrogen.

-

Charging: Charge

-ethylmethylamine and water (catalyst) into the reactor. Cool the mixture to 0–5 °C. -

Addition: Slowly introduce Ethylene Oxide (gas or liquid) while maintaining the internal temperature below 30 °C. Note: The reaction is highly exothermic.

-

Reaction: Once addition is complete, allow the temperature to rise to 40–50 °C and stir for 2–4 hours to ensure consumption of the epoxide.

-

Workup: Degas the reactor (remove unreacted EO into a scrubber). Distill the reaction mixture under reduced pressure.

-

Purification: Collect the fraction boiling at ~141 °C (atmospheric) or equivalent reduced pressure boiling point.

Self-Validating Check:

-

In-Process Control (IPC): Monitor the disappearance of the secondary amine peak via GC. If secondary amine > 2%, add more EO. If poly-ethoxylated impurities appear (high boilers), reduce reaction temperature and EO excess.

Secondary Synthesis: Reductive Methylation (Eschweiler-Clarke)

Best for: Laboratory synthesis, avoiding gaseous epoxides. Safety Profile: Manageable standard organic hazards (Formaldehyde).

Reaction Logic

This route utilizes 2-(ethylamino)ethanol (readily available) and methylates the nitrogen using formaldehyde and formic acid. The formic acid acts as the hydride source to reduce the intermediate iminium ion.

Experimental Protocol

Reagents:

-

2-(Ethylamino)ethanol (1.0 eq)[3]

-

Formaldehyde (37% aq. solution, 2.2 eq)

-

Formic Acid (98%, 2.5 eq)

Procedure:

-

Mixing: In a round-bottom flask equipped with a reflux condenser and addition funnel, charge 2-(ethylamino)ethanol.

-

Addition: Cool to 0 °C. Add Formic Acid dropwise (Exothermic). Then add Formaldehyde solution.

-

Reflux: Heat the mixture gradually to reflux (100 °C).

evolution will be observed. Maintain reflux for 8–12 hours until gas evolution ceases. -

Quench: Cool to room temperature. Acidify with HCl (optional, to remove non-basic impurities by extraction) or proceed directly to basification.

-

Basification: Add 25% NaOH solution until pH > 12. The product will separate as an oil or require extraction.

-

Extraction: Extract with Dichloromethane (

). Dry combined organics over -

Purification: Remove solvent and fractionally distill the residue.

Self-Validating Check:

-

Visual: Cessation of bubbling (

) indicates reaction completion. -

NMR: Appearance of a sharp singlet (

-Me) at

Analytical Characterization & QC

| Technique | Expected Signal / Result |

| GC-MS | Molecular Ion |

| 1H-NMR | (CDCl3): |

| IR Spectroscopy | Broad band at 3200–3400 cm⁻¹ (OH stretch). No N-H stretch (confirms tertiary amine). |

| Water Content | < 0.5% by Karl Fischer (Critical for polyurethane applications). |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol (Homolog data). Retrieved from [Link]

-

Molbase. (2023). 2-[ethyl(methyl)amino]ethanol Properties and Safety. Retrieved from [Link]

-

Organic Syntheses. (1950). Eschweiler-Clarke Methylation of Amines. Org. Synth. 1945, 25, 89. Retrieved from [Link][4]

-

Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide. Journal of the American Chemical Society, 54(7), 2925–2930. (Foundational protocol for secondary amine ethoxylation). Retrieved from [Link]

Sources

Technical Monograph: Ethanol, 2-(ethylmethylamino)-

Common Name: N-Ethyl-N-methylethanolamine CAS Registry Number: 2893-43-8 Molecular Formula: C₅H₁₃NO

Executive Summary

Ethanol, 2-(ethylmethylamino)- (N-Ethyl-N-methylethanolamine) represents a critical subclass of tertiary amino alcohols used as intermediate synthons in pharmaceutical development and high-performance gas treating solvents. Unlike its symmetric analogs (e.g., N-dimethylethanolamine or N-diethylethanolamine), this asymmetric molecule offers unique steric and electronic properties. Its specific molecular weight of 103.16 g/mol and amphiphilic nature allow for precise modulation of lipophilicity (LogP) in drug design and reaction kinetics in acid gas scrubbing (CO₂ capture).

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, synthesis protocols, analytical characterization, and applications.

Chemical Identity & Molecular Weight Analysis[1]

Stoichiometric Breakdown

Precise molecular weight calculation is fundamental for stoichiometric accuracy in organic synthesis.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Fraction (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 58.22% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 12.70% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 13.58% |

| Oxygen | O | 15.999 | 1 | 15.999 | 15.51% |

| Total | 103.165 | 100.00% |

Exact Mass (Monoisotopic): 103.099714 u Molar Mass: 103.16 g/mol

Physicochemical Profile

-

Appearance: Clear, colorless liquid[1]

-

Boiling Point: 141.3°C (at 760 mmHg)[2]

-

Density: ~0.89 g/cm³[2]

-

Flash Point: 35.5°C (Flammable)

-

pKa (Calculated): ~9.8 (Basic, typical of tertiary amines)

-

Solubility: Miscible with water, ethanol, and most organic solvents.

Synthesis & Manufacturing Methodologies

The industrial and laboratory synthesis of N-Ethyl-N-methylethanolamine typically follows the alkoxylation route. This involves the nucleophilic attack of a secondary amine (N-ethylmethylamine) on the strained ring of ethylene oxide.

Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism where the lone pair of the nitrogen atom attacks the less hindered carbon of the epoxide ring.

Figure 1: Synthesis pathway via ethoxylation of N-ethylmethylamine.

Experimental Protocol: Controlled Ethoxylation

Safety Warning: Ethylene oxide is toxic and explosive. This reaction must be performed in a pressurized reactor or with a dry-ice condenser in a fume hood.

Reagents:

-

N-Ethylmethylamine (1.0 eq)

-

Ethylene Oxide (1.05 eq)

-

Water (catalytic amount, optional to facilitate proton transfer)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a dropping funnel (pressure-equalizing), and a thermometer. Purge with nitrogen.

-

Charging: Add N-Ethylmethylamine to the flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add liquid Ethylene Oxide dropwise. The reaction is exothermic; maintain internal temperature below 45°C to prevent polymerization of EO.

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to ensure completion.

-

Purification: Distill the crude mixture under reduced pressure. Collect the fraction boiling at ~141°C (atmospheric) or equivalent reduced temperature.

Analytical Characterization

Validating the identity of 2-(ethylmethylamino)ethanol requires specific spectroscopic signatures.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.05 | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl terminal) |

| 2.25 | Singlet (s) | 3H | N-CH₃ (N-Methyl) |

| 2.45 | Quartet (q) | 2H | -N-CH₂ -CH₃ (Ethyl methylene) |

| 2.55 | Triplet (t) | 2H | -N-CH₂ -CH₂-OH (Ethanolamine backbone) |

| 3.60 | Triplet (t) | 2H | -N-CH₂-CH₂ -OH (Adjacent to Oxygen) |

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70eV)

-

Molecular Ion (M⁺): m/z 103 (Weak intensity)

-

Base Peak: m/z 72 (Loss of -CH₂OH group via α-cleavage).

-

Secondary Peak: m/z 58 (Loss of -CH₂CH₂OH group).

Figure 2: Predicted mass spectrometry fragmentation pattern.

Applications in Research & Development

Pharmaceutical Intermediate

N-Ethyl-N-methylethanolamine serves as a versatile building block. The hydroxyl group can be converted into a chloride (using SOCl₂) or a sulfonate ester, creating a reactive electrophile for attaching the N-ethyl-N-methylaminoethyl moiety to pharmacophores. This moiety is common in:

-

Antihistamines: Modulating H1-receptor binding affinity.

-

Psychotropics: Adjusting blood-brain barrier penetration via LogP modification.

CO₂ Capture (Acid Gas Treating)

In industrial gas treating, this molecule acts as a tertiary amine .

-

Advantage: Unlike primary amines (MEA), it does not form stable carbamates with CO₂. Instead, it promotes the hydrolysis of CO₂ to bicarbonate.

-

Energy Efficiency: The heat of reaction is lower than primary amines, requiring less energy for solvent regeneration (stripping).

-

Steric Tuning: The asymmetry (ethyl vs. methyl) disrupts lattice packing, potentially lowering the freezing point of Deep Eutectic Solvents (DES) prepared with this amine.

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

-

Storage: Store in a cool, well-ventilated place under inert atmosphere (Nitrogen/Argon). It is hygroscopic and sensitive to air (oxidation).

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17916, N-Ethyl-N-methylethanolamine. Retrieved from [Link]

-

Molbase (2025). 2-[ethyl(methyl)amino]ethanol SDS and Properties. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Ethanamine, N-ethyl-N-methyl- (Precursor Data). Retrieved from [Link]

-

Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide.[5] Journal of the American Chemical Society. (Foundational chemistry for secondary amine ethoxylation).

Sources

A Comprehensive Technical Guide to the Nomenclature and Identification of Ethanol, 2-(ethylmethylamino)-

Abstract

This technical guide provides an in-depth analysis of the chemical compound "Ethanol, 2-(ethylmethylamino)-" (CAS No. 2893-43-8). The nomenclature of simple alkanolamines is often a source of confusion for researchers due to the prevalence of structurally similar compounds with subtly different naming conventions. This document serves to disambiguate "Ethanol, 2-(ethylmethylamino)-" from its close relatives, providing a clear and authoritative resource for its identification. We will detail its chemical identifiers, synonyms, and physical properties, and present a comparative analysis with other common ethanolamines. Furthermore, a conceptual synthesis workflow is outlined, grounded in established chemical principles for analogous compounds, to provide researchers with a foundational understanding of its formation.

Core Compound Identification: Ethanol, 2-(ethylmethylamino)-

The subject of this guide is a tertiary aminoalcohol. The systematic IUPAC name, 2-(ethylmethylamino)ethanol, clearly describes its structure: a two-carbon ethanol backbone with an amino group at position 2, which is itself substituted with one ethyl and one methyl group.

The most critical and unambiguous identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

-

Primary IUPAC Name: 2-(ethylmethylamino)ethanol

-

CAS Number: 2893-43-8[1]

-

Molecular Formula: C₅H₁₃NO[1]

The structural representation is crucial for unambiguous identification.

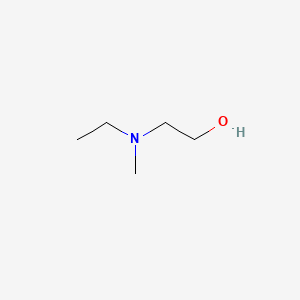

Caption: Chemical structure of 2-(ethylmethylamino)ethanol.

Nomenclature and Synonyms

Accurate communication in research and development necessitates familiarity with a compound's various synonyms. The following table consolidates the known identifiers and names for CAS 2893-43-8.

| Identifier Type | Value | Source |

| CAS Registry No. | 2893-43-8 | ChemSynthesis[1] |

| IUPAC Name | 2-(ethylmethylamino)ethanol | ChemSynthesis[1] |

| Synonym | 2-[ethyl(methyl)amino]ethanol | ChemSynthesis[1] |

| Synonym | 2-(ethyl-methyl-amino)-ethanol | ChemSynthesis[1] |

| Molecular Formula | C₅H₁₃NO | ChemSynthesis[1] |

| InChIKey | UWKDZWSATBBGBN-UHFFFAOYAW | ChemSynthesis[1] |

| SMILES | CCN(C)CCO | ChemSynthesis[1] |

| MDL Number | MFCD00045978 | ChemSynthesis[1] |

Note: As of the latest review, detailed experimental physical properties such as boiling point, melting point, and density for 2-(ethylmethylamino)ethanol are not widely published in major databases.[1]

Disambiguation from Structurally Related Alkanolamines

A significant challenge in working with ethanolamines is the potential for nomenclature confusion. Minor variations in the alkyl groups attached to the nitrogen atom result in distinct chemical entities. Understanding these differences is paramount for experimental design, procurement, and safety.

The following diagram and table illustrate the structural distinctions between our target compound and three commonly encountered, structurally similar alkanolamines.

Caption: Relationship between the target compound and similar alkanolamines.

Comparative Data Table

This table summarizes key properties, highlighting the differences that arise from small structural changes.

| Compound Name | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-(ethylmethylamino)ethanol | 2893-43-8 | C₅H₁₃NO | 103.16 | N/A | N/A |

| 2-(Dimethylamino)ethanol (DMAE) | 108-01-0 | C₄H₁₁NO | 89.14 | ~135 | ~0.89 |

| 2-(Ethylamino)ethanol | 110-73-6 | C₄H₁₁NO | 89.14 | 169-170 | 0.914 |

| 2-(Methylamino)ethanol (NMEA) | 109-83-1 | C₃H₉NO | 75.11 | 158.1 | 0.935 |

(Data sourced from references[2][3][4][5])

Conceptual Synthesis Pathway

While a specific, validated protocol for the industrial production of 2-(ethylmethylamino)ethanol was not identified, its synthesis can be logically inferred from established methods for producing related N-alkylated aminoethanols. The most direct conceptual route involves the reaction of N-ethylmethylamine with ethylene oxide.

This process is analogous to the industrial synthesis of N-methylethanolamine, which involves reacting monomethylamine with ethylene oxide.[5][6]

Workflow: Ethoxylation of N-Ethylmethylamine

The core of the synthesis is the nucleophilic ring-opening of ethylene oxide by the secondary amine, N-ethylmethylamine.

Caption: Conceptual workflow for the synthesis of 2-(ethylmethylamino)ethanol.

Methodology Considerations:

-

Reactor Setup: The reaction would likely be conducted in a pressurized, temperature-controlled chemical reactor, as ethylene oxide is a gas at standard temperature and pressure.[6]

-

Stoichiometry Control (Causality): The molar ratio of reactants is a critical parameter. To maximize the yield of the desired mono-ethoxylated product, N-ethylmethylamine should be used in stoichiometric excess relative to ethylene oxide. This principle is applied in related syntheses to prevent the newly formed hydroxyl group from reacting with additional ethylene oxide molecules, which would lead to the formation of undesired polyethoxylated byproducts.[5]

-

Catalysis: While the reaction can proceed without a catalyst at elevated temperatures and pressures, acidic or basic catalysts, or specific agents like water, are often used in industrial settings to improve reaction rates and selectivity under milder conditions.[6]

-

Purification: Following the reaction, the product mixture would require purification. Fractional distillation is the standard method for separating the target product from unreacted starting materials and any high-boiling-point byproducts.[5]

Safety and Handling Protocols

Based on the hazard profiles of related ethanolamines[7][8][9]:

-

Corrosivity: Alkanolamines are typically corrosive and can cause severe skin burns and eye damage.[7][8] Immediate and thorough rinsing with water is essential after any contact.

-

Toxicity: Analogues are classified as harmful if swallowed and toxic in contact with skin.[9]

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Experimental Protocol: Safe Handling and Preparation of a Standard Solution

-

Pre-Handling: Ensure the work area is clean and an eyewash station and safety shower are accessible.[7] Confirm all required PPE is in good condition and worn correctly.

-

Aliquotting: Conduct all transfers of the neat material inside a certified chemical fume hood. Use appropriate chemical-resistant pipettes or a glass syringe to transfer the required volume.

-

Dilution: To prepare a solution, slowly add the calculated amount of 2-(ethylmethylamino)ethanol to the chosen solvent (e.g., deionized water, ethanol) while stirring. The dissolution of alkanolamines can be exothermic; prepare solutions in an ice bath to control the temperature if necessary.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8]

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

"Ethanol, 2-(ethylmethylamino)-" (CAS 2893-43-8) is a distinct chemical entity whose identification can be confounded by its similarity to other common ethanolamines. This guide has established its definitive identifiers, provided a framework for distinguishing it from related compounds, and outlined a logical synthesis pathway. By adhering to the principles of careful nomenclature, comparative analysis, and stringent safety protocols based on analogous compounds, researchers can confidently and safely incorporate this molecule into their development programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved February 11, 2026, from [Link].

-

Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Retrieved February 11, 2026, from [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Retrieved February 11, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved February 11, 2026, from [Link].

-

ChemSynthesis. (2025, May 20). 2-(ethyl-methylamino)ethanol. Retrieved February 11, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109756, Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-. Retrieved February 11, 2026, from [Link].

-

Loba Chemie. (2016, June 1). 2-(ETHYLAMINO) ETHANOL FOR SYNTHESIS MSDS. Retrieved February 11, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7902, 2-(Dimethylamino)ethanol. Retrieved February 11, 2026, from [Link].

-

Organic Syntheses. (n.d.). N-METHYLETHYLAMINE. Retrieved February 11, 2026, from [Link].

-

Wikipedia. (n.d.). N-Methylethanolamine. Retrieved February 11, 2026, from [Link].

- Google Patents. (2000). JP2000204065A - Method for producing N-methylethanolamine.

-

LookChem. (n.d.). N-METHYLAMINOETHANOL. Retrieved February 11, 2026, from [Link].

-

Veeprho. (n.d.). Diazepam N-oxide | CAS 2888-64-4. Retrieved February 11, 2026, from [Link].

-

City of Madison. (n.d.). Madison General Ordinances. Retrieved February 11, 2026, from [Link].

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]

- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 6. JP2000204065A - Method for producing N-methylethanolamine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of 2-(Ethylmethylamino)ethanol

This guide provides a comprehensive overview of the solubility characteristics of 2-(Ethylmethylamino)ethanol (CAS No. 2893-43-8), a tertiary amino alcohol of interest in various research and development applications. Recognizing the scarcity of readily available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility and provides a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's behavior in solution.

Introduction to 2-(Ethylmethylamino)ethanol

2-(Ethylmethylamino)ethanol, also known as N-ethyl-N-methylethanolamine, is a tertiary amino alcohol with the chemical formula C5H13NO. Its structure, featuring both a hydroxyl group and a tertiary amine, imparts a unique combination of polarity, basicity, and hydrogen bonding capabilities. These characteristics are pivotal in determining its solubility across a range of solvents, a critical parameter for its application in chemical synthesis, formulation development, and biological studies. An accurate understanding of its solubility is essential for designing reaction conditions, developing stable formulations, and predicting its behavior in physiological environments.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Ethylmethylamino)ethanol is presented in Table 1. These properties provide the basis for understanding its solubility behavior.

| Property | Value | Source |

| CAS Number | 2893-43-8 | [1] |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Expected to be a liquid at room temperature | Inferred from similar amino alcohols |

| Boiling Point | Data not readily available | [1] |

| Melting Point | Data not readily available | [1] |

| Density | Data not readily available | [1] |

Principles of Solubility for 2-(Ethylmethylamino)ethanol

The solubility of 2-(Ethylmethylamino)ethanol is governed by the interplay of its hydrophilic and hydrophobic moieties. The hydroxyl (-OH) and the tertiary amine (-N(CH3)(C2H5)) groups are capable of forming hydrogen bonds with polar solvents, particularly water and alcohols. This suggests a high affinity for and likely miscibility with such solvents. The presence of both ethyl and methyl groups introduces a degree of hydrophobic character, which may influence its solubility in nonpolar organic solvents.

Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:

-

High Solubility/Miscibility: In polar protic solvents such as water, ethanol, and methanol, due to strong hydrogen bonding interactions.

-

Moderate to High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

-

Lower Solubility: In nonpolar solvents such as hexanes and toluene, where the polar functional groups have limited favorable interactions.

The pH of aqueous solutions will also significantly impact the solubility of 2-(Ethylmethylamino)ethanol. As a tertiary amine, it will be protonated in acidic conditions, forming a cation that is expected to be highly water-soluble.

Experimental Protocol for Solubility Determination

The following detailed protocol describes the widely accepted "shake-flask" method, a robust and reliable technique for determining the equilibrium solubility of a compound in various solvents. This method is aligned with the principles outlined in guidelines such as those from the OECD for determining water solubility.[2][3][4]

Materials and Equipment

-

2-(Ethylmethylamino)ethanol (purity >98%)

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, hexane) of high purity (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or MS), or quantitative Nuclear Magnetic Resonance (qNMR))

Step-by-Step Methodology

-

Preparation of the Test Substance-Solvent Mixture:

-

Add an excess amount of 2-(Ethylmethylamino)ethanol to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact mass of the added compound.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24 to 48 hours is typical for many compounds. The agitation should be vigorous enough to ensure thorough mixing but not so aggressive as to cause emulsification.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solid from the saturated solution.

-

Visually inspect the vials to confirm the presence of an excess of the undissolved compound.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Record the mass of the filtered saturated solution.

-

Dilute the filtered sample with a known volume or mass of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).

-

Prepare a calibration curve using standard solutions of 2-(Ethylmethylamino)ethanol of known concentrations.

-

Determine the concentration of 2-(Ethylmethylamino)ethanol in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks to ensure the trustworthiness of the results. The visual confirmation of excess undissolved compound at the end of the experiment validates that saturation was achieved. The use of a pre-validated, specific analytical method ensures the accuracy of the quantification. The rationale for the extended equilibration and settling times is to ensure that the system has reached a true thermodynamic equilibrium, a fundamental requirement for accurate solubility measurement.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-(Ethylmethylamino)ethanol.

Caption: Experimental workflow for determining the solubility of 2-(Ethylmethylamino)ethanol.

Conclusion

While quantitative solubility data for 2-(Ethylmethylamino)ethanol is not extensively documented in publicly accessible literature, its molecular structure provides a strong basis for predicting its solubility behavior. For researchers and drug development professionals, the experimental protocol detailed in this guide offers a robust and reliable framework for determining its solubility in various solvents of interest. Adherence to these methodologically sound procedures will ensure the generation of high-quality, reproducible data, which is fundamental for the successful application of this compound in further research and development.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]2]

-

Analytice. (2022, October 18). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]3]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]4]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-. Substance Details - SRS. Retrieved from [Link]]

-

ChemSynthesis. (2025, May 20). 2-(ethyl-methylamino)ethanol. Retrieved from [Link]1]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]]

-

Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 415-417. [Link]5]

Sources

Methodological & Application

Synthesis of "Ethanol, 2-(ethylmethylamino)-" from N-ethyldiethanolamine

[1]

PART 3: EXPERIMENTAL PROTOCOLS

Step 1: Catalytic Disproportionation (Cleavage)

Objective: Convert N-ethyldiethanolamine to 2-(ethylamino)ethanol. Mechanism: High-temperature catalytic amine exchange/disproportionation.

Reagents & Equipment:

-

Substrate: N-Ethyldiethanolamine (High Purity >98%).

-

Catalyst: Manganese Oxide (MnO

) supported on Zirconium Oxide (ZrO -

Apparatus: Stainless steel autoclave (for pressure) or fixed-bed reactor (continuous flow). For lab-scale batch: 3-neck round bottom flask with vigorous stirring and reflux condenser (if operating at atm pressure) or autoclave.

Protocol:

-

Catalyst Preparation: If not purchasing, impregnate ZrO

powder with Manganese(II) nitrate solution, dry at 110°C, and calcine at 400°C for 4 hours to generate active MnO -

Loading: Charge the reactor with N-Ethyldiethanolamine and Catalyst (5-10 wt% loading relative to amine).

-

Reaction:

-

Inert the system with Nitrogen (

). -

Heat the mixture to 190°C - 220°C .

-

Maintain agitation for 6–12 hours. The reaction is driven by thermodynamic equilibrium; "disproportionation" will yield a mixture of the mono-ethyl, di-ethyl, and unsubstituted ethanolamines.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the catalyst (reuse possible).

-

Purification (Critical): Perform fractional distillation under reduced pressure.

-

Target Fraction: 2-(Ethylamino)ethanol (Boiling Point: ~167°C at atm, approx. 70-75°C at 10 mmHg).

-

Note: Separation from unreacted starting material (BP ~250°C) is facile due to the large boiling point difference.

-

-

Yield Expectation: 40–60% (conversion limited by equilibrium). Unreacted starting material can be recycled.

Step 2: Eschweiler-Clarke Methylation

Objective: Methylate the secondary amine to the target tertiary amine.[1][2] Mechanism: Reductive amination using formaldehyde as the carbon source and formic acid as the hydride donor.[2][3]

Reagents:

-

Formaldehyde: 37% Aqueous Solution (Formalin).

-

Formic Acid: 88% or 98% Reagent Grade.

-

Solvent: Water (part of the formalin system).

Protocol:

-

Setup: 250 mL Round Bottom Flask, Magnetic Stir Bar, Reflux Condenser, Addition Funnel.

-

Charging:

-

Add 2-(Ethylamino)ethanol (1.0 eq, e.g., 0.1 mol, 8.9 g) to the flask.

-

Cool to 0°C in an ice bath.

-

Add Formic Acid (2.5 eq, 0.25 mol) slowly. Caution: Exothermic reaction.

-

-

Formaldehyde Addition:

-

Add Formaldehyde (37% soln, 2.2 eq) dropwise via addition funnel while stirring.

-

-

Reflux:

-

Heat the mixture gradually to 100°C (Reflux).

-

Observation: Evolution of

gas indicates the reaction is proceeding.[1] -

Maintain reflux for 8–12 hours until gas evolution ceases.

-

-

Workup:

-

Cool to room temperature.

-

Add HCl (4M) (approx 1.2 eq) to ensure the amine is protonated (optional, helps remove volatiles).

-

Evaporate excess formaldehyde/formic acid under reduced pressure (Rotovap).

-

Basification: Treat the residue with 40% NaOH (aq) until pH > 12. The amine will separate as an oil.

-

Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (3 x 50 mL).

-

Drying: Dry combined organics over anhydrous

.

-

-

Final Purification:

-

Remove solvent in vacuo.

-

Distill the residue. Target 2-(Ethylmethylamino)ethanol boils at 141°C (760 mmHg) .

-

Yield Expectation: 85–95% for this step.

PART 4: ANALYTICAL VALIDATION

Data Summary Table

| Parameter | Target Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Boiling Point | 141.3°C (at 760 mmHg) | Distillation / lit. |

| Density | 0.89 g/cm³ | Pycnometer |

| Refractive Index | 1.439 | Refractometer |

| Mass Spec (GC-MS) | Parent Ion: m/z 103.1 | EI-MS (70 eV) |

| Purity | > 98.0% | GC-FID |

Self-Validating NMR Markers (

-

N-Methyl Group: Look for a sharp singlet integrating to 3H around

2.2–2.3 ppm . Absence of this peak indicates failed methylation. -

N-Ethyl Group: Triplet (3H) at ~1.0 ppm and Quartet (2H) at ~2.5 ppm.

-

Ethanol Backbone: Two triplets (2H each) at ~2.5 ppm (

) and ~3.6 ppm ( -

OH Proton: Broad singlet (variable, ~3-5 ppm), disappears with

shake.

PART 5: REFERENCES

-

Production Method for 2-(Ethylamino)ethanol. Patent EP2910544A1. European Patent Office. (Describes the catalytic disproportionation of N-ethyldiethanolamine). Link

-

Eschweiler–Clarke Reaction. Organic Chemistry Portal. (Standard protocol for N-methylation of secondary amines). Link

-

Schedule 2 Chemicals. Organisation for the Prohibition of Chemical Weapons (OPCW). (Regulatory classification of N,N-dialkyl aminoethanols). Link

-

2-[Ethyl(methyl)amino]ethanol Properties. Molbase Encyclopedia. (Physical properties and CAS 2893-43-8 data).[5][6] Link

Use of "Ethanol, 2-(ethylmethylamino)-" in CO2 capture technologies

Technical Application Note: Optimization of CO2 Capture using 2-(Ethylmethylamino)ethanol (EMAE) Based Solvent Systems

Abstract

This application note details the physicochemical profiling and experimental validation of 2-(Ethylmethylamino)ethanol (EMAE) (CAS: 2893-43-8) as a component in advanced carbon capture solvents. Unlike primary amines (e.g., MEA) which suffer from high regeneration energy costs due to stable carbamate formation, EMAE is a tertiary amine that facilitates CO2 absorption via a bicarbonate mechanism. This guide provides researchers with a self-validating protocol to quantify the kinetic limitations and thermodynamic advantages of EMAE, specifically focusing on its application in water-lean and biphasic solvent systems.

Physicochemical Profile & Mechanistic Insight

1.1 Chemical Identity

-

IUPAC Name: 2-(Ethyl(methyl)amino)ethanol

-

CAS Number: 2893-43-8

-

Class: Tertiary Alkanolamine

-

Molecular Weight: 103.16 g/mol

-

Boiling Point: ~160°C (Estimated based on homologs)

1.2 Reaction Mechanism: The Tertiary Advantage

The critical distinction of EMAE compared to conventional solvents (MEA, DEA) is the absence of a hydrogen atom on the amino-nitrogen. Consequently, EMAE cannot form a carbamate directly. Instead, it acts as a base catalyst, promoting the hydrolysis of CO2 to form bicarbonate (

-

Stoichiometry: 1:1 (CO2:Amine). This offers a theoretical loading capacity double that of unhindered primary amines (0.5:1).

-

Thermodynamics: The heat of reaction (

) for bicarbonate formation is significantly lower (~50-60 kJ/mol CO2) than carbamate formation (~80-85 kJ/mol CO2), resulting in reduced reboiler duty during regeneration.

DOT Diagram: Tertiary Amine Reaction Pathway

Caption: Mechanism of CO2 absorption by EMAE. Note the absence of stable carbamate formation, facilitating easier regeneration.

Protocol A: Kinetic Profiling (Stirred Cell Method)

Objective: Determine the overall mass transfer coefficient (

Materials:

-

Double-jacketed stirred cell reactor (Interface area

40-50 cm²). -

EMAE (purity >99%).

-

Piperazine (PZ) as a promoter (Optional for comparative baseline).

-

N2 and CO2 gas cylinders with Mass Flow Controllers (MFC).

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 30 wt% aqueous solution of EMAE.

-

Note: For water-lean experiments, substitute water with Ethylene Glycol or Sulfolane.

-

-

System Inerting: Purge the reactor with N2 (200 mL/min) for 15 minutes to remove O2.

-

Thermal Equilibration: Circulate water through the jacket to maintain

. -

Interface Stabilization: Adjust the stirring speed to ensure a flat gas-liquid interface (typically 60-80 RPM). Warning: Vortex formation invalidates the known surface area.

-

Absorption Phase: Switch gas feed to 10% CO2 / 90% N2. Maintain constant pressure (e.g., 1 atm).

-

Data Logging: Record the pressure drop (batch mode) or outlet CO2 concentration (continuous mode via IR analyzer) every 5 seconds.

Data Analysis (Self-Validation Check):

Calculate the flux (

Protocol B: Vapor-Liquid Equilibrium (VLE) & Cyclic Capacity

Objective: Measure the CO2 solubility limit (rich loading) and the strippable capacity (cyclic loading).

Experimental Workflow:

-

Saturation (Rich Loading):

-

Bubble pure CO2 through the EMAE solution at 40°C until the pH stabilizes (typically pH ~7-8 for tertiary amines).

-

Measurement: Gravimetric analysis. Weigh the cell before and after saturation.

-

Validation: The weight gain must correspond to >0.8 mol CO2/mol amine for a successful tertiary amine test.

-

-

Desorption (Lean Loading):

-

Heat the saturated solution to 110°C (simulating the stripper column).

-

Flow N2 sweep gas to facilitate CO2 removal.

-

Continue until weight loss plateaus.

-

-

Cyclic Capacity Calculation:

Comparative Performance Table (Representative Data)

| Parameter | MEA (Benchmark) | EMAE (Target) | EMAE + PZ (Promoted) |

| Amine Type | Primary | Tertiary | Blend |

| Max Loading ( | 0.50 mol/mol | ~0.95 mol/mol | ~0.85 mol/mol |

| Heat of Abs ( | -85 kJ/mol | -55 kJ/mol | -65 kJ/mol |

| Relative Kinetics | Fast | Slow | Moderate |

| Corrosion Potential | High | Low | Low-Medium |

Protocol C: Analytical Validation (Amine Titration)

Objective: Verify exact amine concentration before and after cycling to detect degradation.

Method: Potentiometric Titration with 1N HCl.

-

Step 1: Dilute 1.0 g of sample in 50 mL deionized water.

-

Step 2: Titrate with 1.0 N HCl using a pH electrode.

-

Step 3: Identify Equivalence Points.

-

Tertiary amines (EMAE) show a single inflection point around pH 4-5.

-

Degradation products (heat stable salts) often shift the initial pH or buffer capacity.

-

DOT Diagram: Experimental Validation Workflow

Caption: Cyclic workflow for validating solvent stability and capacity.

Safety & Handling

-

Toxicity: EMAE is an irritant. Use nitrile gloves and work in a fume hood.

-

Volatility: While less volatile than MEA, EMAE vapor can be corrosive. Install cold traps on all gas outlets to prevent amine loss and sensor damage.

References

-

Reaction Mechanisms of Tertiary Amines: Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for carbon dioxide removal from gases.[1][2] Industrial & Engineering Chemistry Fundamentals.

-

Kinetics of Amine-CO2 Systems: Vaidya, P. D., & Kenig, E. Y. (2007). CO2–alkanolamine reaction kinetics: A review of recent studies. Chemical Engineering & Technology.

-

Biphasic and Water-Lean Solvents: Zhang, J., et al. (2019). Phase change solvents for CO2 capture: A review. Journal of CO2 Utilization.

-

Analytical Titration Methods for Amines: Hilliard, M. D. (2008). A Predictive Thermodynamic Model for an Aqueous Blend of Potassium Carbonate, Piperazine, and Monoethanolamine for Carbon Dioxide Capture from Flue Gas. The University of Texas at Austin.

Sources

Application Note: "Ethanol, 2-(ethylmethylamino)-" (EMEA) as a Reactive Catalyst in Polymerization

[1]

Executive Summary & Chemical Identity[1][2][3]

Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8 ), commonly referred to as

This guide details the application of EMEA in Low-VOC Polyurethane (PU) Systems and UV-Curable Acrylates .[1]

Chemical Profile

| Property | Value | Relevance |

| CAS Number | 2893-43-8 | Unique Identifier |

| Formula | Hybrid Amine/Alcohol | |

| MW | 103.16 g/mol | Low molecular weight for high catalytic density |

| Boiling Point | ~160–170 °C | High boiling point reduces immediate volatility |

| Functionality | Tertiary Amine + | Catalyst + Chain Extender |

Mechanism of Action

To use EMEA effectively, one must understand its biphasic behavior.[1] It acts first as a catalyst, then as a reactant.[1]

The "Gelling" Catalysis (Phase 1)

The tertiary nitrogen possesses a lone pair that nucleophilically activates the isocyanate carbon, facilitating the attack by polyols.[1] The asymmetry of the ethyl and methyl groups on the nitrogen provides a unique steric balance—less hindered than diethyl- analogs (faster onset) but more hindered than dimethyl- analogs (better flow).[1]

Immobilization (Phase 2)

As the polymerization proceeds, the primary hydroxyl group on the EMEA molecule attacks an isocyanate group.[1] This converts the catalyst into a carbamate (urethane) linkage , permanently locking the molecule into the polymer network.[1] This prevents migration, "fogging" (condensation on automotive glass), and offensive odors.[1]

Visualized Mechanism

The following diagram illustrates the transition from Catalytic Cycle to Network Immobilization.

Figure 1: The dual-pathway mechanism of EMEA.[1] The blue cycle represents standard catalysis; the red path represents the irreversible immobilization event.[1]

Application Note: Low-VOC Flexible Polyurethane Foam[1]

Context: Automotive and furniture industries require "Low Fogging" foams.[1] Standard catalysts (like DABCO or TEA) vaporize over time, coating windshields or causing vinyl staining.[1] EMEA solves this by reacting into the foam.[1]

Protocol 1: Synthesis of "Fugitive-Free" Molded Foam

Objective: Produce a flexible PU foam with zero amine migration.

Materials Required:

-

Polyol: Polyether triol (MW ~3500, OH value ~48).[1]

-

Isocyanate: MDI (Methylene diphenyl diisocyanate) or TDI (Toluene diisocyanate) prepolymer.[1][2]

-

Catalyst: EMEA (CAS 2893-43-8).[1]

-

Blowing Agent: Distilled Water.[1]

-

Surfactant: Silicone stabilizer (e.g., L-580 type).[1]

Experimental Workflow:

-

Resin Premix Preparation:

-

In a 500mL polyethylene cup, weigh 100g of Polyol.[1]

-

Add 3.0g Water (Blowing agent).[1]

-

Add 1.0g Silicone Surfactant.[1]

-

Catalyst Addition: Add 0.30g EMEA .

-

Note on Causality: We use 0.30g (approx 3.0 php) because the hydroxyl group consumes isocyanate; slightly higher loading than non-reactive catalysts is required to offset the consumption.[1]

-

Mix at 2000 RPM for 30 seconds using a high-shear blade.

-

-

Isocyanate Addition:

-

Calculate the Isocyanate Index (typically 105).[1]

-

Add the calculated mass of MDI/TDI rapidly (within 2 seconds).

-

-

Reaction & Nucleation:

-

Mix immediately at 3000 RPM for exactly 7 seconds .

-

Critical Step: Pour the mixture into a pre-heated aluminum mold (50°C) before the "Cream Time" (usually 10-12s).

-

-

Curing:

Self-Validating System (Quality Control):

To verify the protocol, perform the Fogging Test (DIN 75201) :

-

Place a 10g foam sample in a beaker covered with aluminum foil.

-

Heat beaker to 100°C for 3 hours; cool the foil.

-

Pass Criteria: The foil should show minimal oily residue compared to a control sample made with Triethylamine (TEA). If residue is high, the Isocyanate Index was likely too low, leaving unreacted EMEA.[1]

Application Note: Photo-Polymerization (UV Curing)[1]

Context: In UV-curable acrylates, oxygen inhibition prevents surface curing (leaving a sticky layer).[1] Tertiary amines act as oxygen scavengers and co-initiators.[1] EMEA is superior here because it co-initiates and then bonds to the matrix, reducing the "plasticizing" effect of free amines.[1]

Protocol 2: EMEA as a Synergist in Acrylate Systems[1]

Objective: Accelerate surface cure of a UV-coating without introducing volatile odors.

Formulation Table:

| Component | Function | Mass (%) |

| Epoxy Acrylate Oligomer | Backbone Resin | 45.0% |

| TPGDA (Monomer) | Diluent | 45.0% |

| Benzophenone | Type II Photoinitiator | 3.0% |

| EMEA | Co-Initiator / Synergist | 7.0% |

Experimental Workflow:

-

Dissolution: Dissolve Benzophenone in TPGDA at 40°C.

-

Blending: Add the Epoxy Acrylate and EMEA.[1] Mix until clear.

-

Application: Draw down a 50-micron film on a glass substrate.

-

Curing: Pass under a Mercury UV lamp (300 W/in) at a conveyor speed of 10 m/min.

Mechanism of Synergism:

The Benzophenone absorbs UV and enters an excited triplet state.[1] It abstracts a hydrogen atom from the

Figure 2: EMEA acting as a co-initiator to overcome oxygen inhibition.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Foam Collapse (PU) | EMEA loading too low; Gelling reaction too slow. | Increase EMEA by 0.1 php. The ethyl group adds steric hindrance, requiring slightly higher dosage than Dimethyl- analogs.[1] |

| Strong Odor in Final Product | Incomplete reaction of EMEA hydroxyl group. | Increase Isocyanate Index (e.g., from 100 to 105) to ensure all EMEA -OH groups are reacted. |

| Tacky Surface (UV) | Oxygen inhibition overcoming radical generation.[1] | Increase EMEA concentration or increase UV intensity. |

| High Viscosity Premix | Hydrogen bonding between EMEA and Polyol.[1] | Pre-warm the polyol to 40°C before adding EMEA.[1] |

References

-

PubChem. "2-(Ethylamino)ethanol Compound Summary."[1] National Library of Medicine.[1] Accessed October 2023.[1] Link[1]

-

Huntsman Corporation. "Reactive Amine Catalysts for Low Emission Polyurethane Foams."[1] Technical Bulletin. (General reference for reactive catalyst mechanisms). Link

-

American Chemistry Council. "Polyurethane Amine Catalysts: Guidelines for Safe Handling."[1] Center for the Polyurethanes Industry.[1] Link[1]

-

Engels, H.W., et al. "Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges."[1] Angewandte Chemie International Edition, 2013.[1] (Review of catalytic mechanisms). Link[1]

-

Sigma-Aldrich. "2-(Methylamino)ethanol Product Specification." (Structural analog data). Link

Application Note: Protocol for the Purification of Ethanol, 2-(ethylmethylamino)-

Abstract & Scope

This application note details the protocol for the high-purity isolation of 2-(Ethylmethylamino)ethanol (also known as N-Ethyl-N-methylethanolamine).[1] This tertiary amino alcohol is a critical intermediate in the synthesis of pharmaceutical actives and functionalized surfactants.[1] Commercial grades often contain significant impurities, including water (due to hygroscopicity), secondary amines (N-ethylmethylamine), and oxidation byproducts (N-oxides), which can interfere with sensitive catalytic downstream reactions.[1]